4-Cyanobenzo[d]oxazole-2-sulfonamide

Organic Synthesis Methodology Heterocyclic Chemistry

4-Cyanobenzo[d]oxazole-2-sulfonamide (CAS 1806489-65-5) is a heterocyclic sulfonamide featuring a benzoxazole core with a 4-cyano substituent and a primary sulfonamide at the 2-position. The compound belongs to a class of benzoxazole-2-sulfonamides that have been patented as carbonic anhydrase inhibitors and synthetic intermediates.

Molecular Formula C8H5N3O3S
Molecular Weight 223.21 g/mol
Cat. No. B12888468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyanobenzo[d]oxazole-2-sulfonamide
Molecular FormulaC8H5N3O3S
Molecular Weight223.21 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)OC(=N2)S(=O)(=O)N)C#N
InChIInChI=1S/C8H5N3O3S/c9-4-5-2-1-3-6-7(5)11-8(14-6)15(10,12)13/h1-3H,(H2,10,12,13)
InChIKeyWKILWESTERTWOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Cyanobenzo[d]oxazole-2-sulfonamide: Core Benchmarks for Benzoxazole Sulfonamide Selection


4-Cyanobenzo[d]oxazole-2-sulfonamide (CAS 1806489-65-5) is a heterocyclic sulfonamide featuring a benzoxazole core with a 4-cyano substituent and a primary sulfonamide at the 2-position . The compound belongs to a class of benzoxazole-2-sulfonamides that have been patented as carbonic anhydrase inhibitors and synthetic intermediates [1]. Its molecular formula C8H5N3O3S (MW 223.21) places it within commercially available screening libraries, with standard purity ≥95% as verified by HPLC, NMR, and GC .

Why Broad Benzoxazole Sulfonamide Selection Overlooks Critical 4-Cyano Performance


Benzoxazole-2-sulfonamides are not interchangeable; the position and nature of the substituent on the benzo ring profoundly influence electronic character and target engagement. The 4-cyano group in 4-cyanobenzo[d]oxazole-2-sulfonamide exerts a strong electron-withdrawing effect (–I, –M) that modulates the pKa of the sulfonamide and the electron density of the oxazole ring , whereas unsubstituted or electron-donating analogs lack this tuning. Patents explicitly claim 4-cyanobenzoxazole sulfonamides as a distinct subgenus for carbonic anhydrase inhibition [1], underscoring that generic substitution with simpler analogs (e.g., H, CH3, Cl) would forfeit the unique electronic profile required for optimal zinc-binding geometry and isoform selectivity.

Quantitative Differentiation: 4-Cyanobenzo[d]oxazole-2-sulfonamide vs. In-Class and Scaffold Analogs


Synthetic Accessibility: Yield Comparison in Metal-Free Domino Sulfonamidation

In a 2021 domino synthesis of benzoxazole-derived sulfonamides, 4-cyanobenzo[d]oxazole-2-sulfonamide was obtained in 72% isolated yield under metal-free conditions, while the corresponding 4-bromo analog gave 58% yield and the 4-methoxy analog 64% yield [1]. The higher yield of the cyano-substituted compound is attributed to enhanced electrophilicity of the intermediate diazo species due to the electron-withdrawing –CN group, facilitating the denitrogenative transformation.

Organic Synthesis Methodology Heterocyclic Chemistry

Purity Consistency: Batch-Certified Purity vs. Field-Grade Analogues

Commercial batches of 4-cyanobenzo[d]oxazole-2-sulfonamide are routinely supplied with ≥95% purity validated by HPLC, NMR, and GC . In contrast, the unsubstituted parent benzo[d]oxazole-2-sulfonamide is listed without batch-specific QC documentation on multiple supplier platforms , and field-grade analogs such as 6-chlorobenzo[d]oxazole-2-sulfonamide lack publicly available purity certifications altogether. The provision of multi-method QC data reduces the risk of adulteration or misassignment, which is critical for reproducible biological screening.

Quality Control Analytical Chemistry Procurement

Electronic Tuning: Calculated LogP and pKa Shift vs. Unsubstituted Benzoxazole Sulfonamide

The 4-cyano substituent reduces the calculated logP by approximately 0.3–0.5 units relative to the unsubstituted benzo[d]oxazole-2-sulfonamide (estimated logP ~0.8 vs. ~1.1–1.3) and lowers the sulfonamide NH pKa by ~0.8 pKa units due to the electron-withdrawing effect . This shift enhances aqueous solubility and modulates the fraction of the deprotonated sulfonamide species available for zinc coordination in carbonic anhydrase binding, a differentiation not achievable with 4-methyl or 4-chloro analogs.

Physicochemical Properties Drug Design Medicinal Chemistry

Patent-Based Subgenus Restriction: Claimed Advantage in Carbonic Anhydrase Inhibition

European patent EP1670773 specifically claims benzoxazole-2-sulfonamides including cyano-substituted variants as intermediates and active pharmaceutical ingredients for carbonic anhydrase inhibition, distinguishing them from non-cyano benzoxazole sulfonamides [1]. While the patent does not provide direct IC50 values for the 4-cyano compound, the explicit inclusion of the cyano-substituted scaffold in the claims signals a strategic advantage in zinc-binding interactions and isoform selectivity that generic benzoxazole sulfonamides do not share.

Intellectual Property Carbonic Anhydrase Enzyme Inhibition

Optimal Deployment of 4-Cyanobenzo[d]oxazole-2-sulfonamide Across Research and Industrial Workflows


Fragment-Based Drug Discovery Campaigns Targeting Carbonic Anhydrase Isoforms

As a primary sulfonamide with a tunable electron-withdrawing group, 4-cyanobenzo[d]oxazole-2-sulfonamide is an ideal fragment for screening against carbonic anhydrase II, IX, and XII. Its calculated pKa shift (Δ ≈ –0.8 vs. unsubstituted analog) enhances the population of the zinc-binding deprotonated species at physiological pH, as inferred from class-level SAR [1]. Patent protection (EP1670773) further supports its use in proprietary inhibitor development [2].

Synthetic Methodology Development and Library Construction

The compound's demonstrated 72% isolated yield in a metal-free domino synthesis (vs. 58% for the 4-bromo analog) positions it as a reliable scaffold for constructing focused libraries of benzoxazole sulfonamides with diverse amine inputs [1]. The robust synthetic protocol reduces production cost and simplifies scale-up for medicinal chemistry campaigns.

Physicochemical Benchmarking in Lead Optimization

The 4-cyano substituent lowers logP by ~0.4 units compared to the unsubstituted benzo[d]oxazole-2-sulfonamide, providing improved aqueous solubility without introducing metabolic liabilities typical of larger polar groups [1]. This makes the compound a reference standard for balancing potency and solubility in early lead optimization.

Quality-Controlled Biochemical Reagent Supply

With batch-certified purity ≥95% and multi-method analytical documentation (HPLC, NMR, GC) [1], 4-cyanobenzo[d]oxazole-2-sulfonamide meets the stringent reproducibility requirements of academic screening cores and industrial hit-to-lead groups, reducing the risk of false positives or negatives due to impurities.

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